
(R)-3-Methyltetrahydro-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Methyltetrahydro-4H-pyran-4-one is an organic compound belonging to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring with a methyl group attached to the third carbon and a ketone functional group at the fourth position. It is a chiral molecule, meaning it has non-superimposable mirror images, and the ®-enantiomer is the specific form discussed here.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyltetrahydro-4H-pyran-4-one can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-methyltetrahydro-4H-pyran-4-one using a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. The reaction typically occurs under mild conditions with hydrogen gas and a suitable solvent.
Industrial Production Methods: Industrial production of ®-3-Methyltetrahydro-4H-pyran-4-one often employs catalytic hydrogenation processes. The use of chiral catalysts, such as rhodium or ruthenium complexes, is crucial for achieving high enantioselectivity. The reaction is conducted in large-scale reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.
Types of Reactions:
Oxidation: ®-3-Methyltetrahydro-4H-pyran-4-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the ketone group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: 3-Methyltetrahydro-4H-pyran-4-carboxylic acid.
Reduction: ®-3-Methyltetrahydro-4H-pyran-4-ol.
Substitution: Various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
®-3-Methyltetrahydro-4H-pyran-4-one has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of flavors and fragrances due to its unique aroma profile.
Mecanismo De Acción
The mechanism of action of ®-3-Methyltetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
(S)-3-Methyltetrahydro-4H-pyran-4-one: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
Tetrahydropyran-4-one: The parent compound without the methyl group, used in various synthetic applications.
3-Methyl-2,3-dihydro-4H-pyran-4-one: A structurally related compound with a different ring structure.
Uniqueness: ®-3-Methyltetrahydro-4H-pyran-4-one is unique due to its chiral nature and specific configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with chiral environments makes it valuable in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(3R)-3-methyloxan-4-one |
InChI |
InChI=1S/C6H10O2/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3/t5-/m1/s1 |
Clave InChI |
PGPWMORFOPRGCA-RXMQYKEDSA-N |
SMILES isomérico |
C[C@@H]1COCCC1=O |
SMILES canónico |
CC1COCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


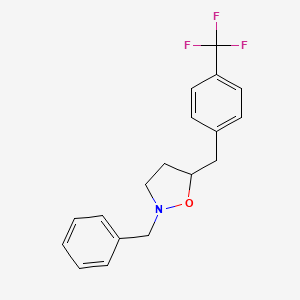
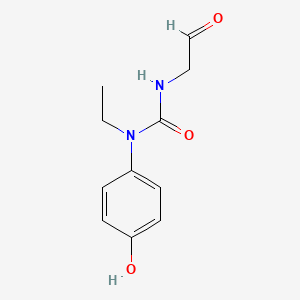
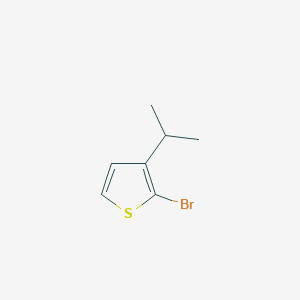
![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)

![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
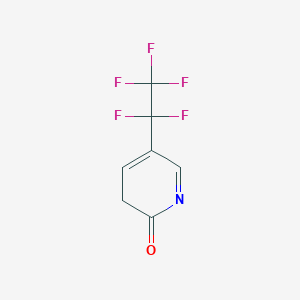
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
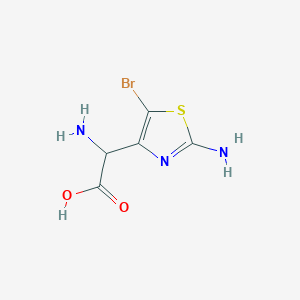
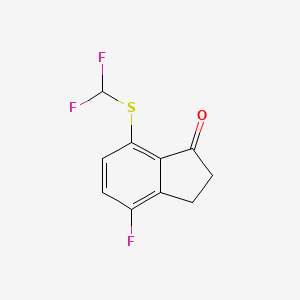
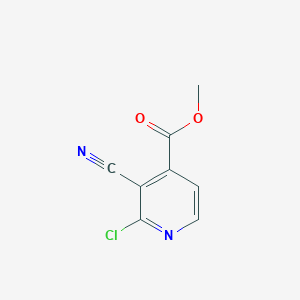
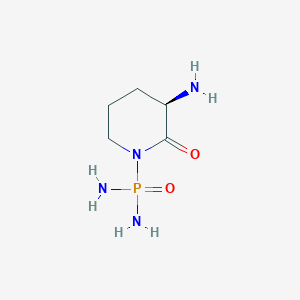
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
